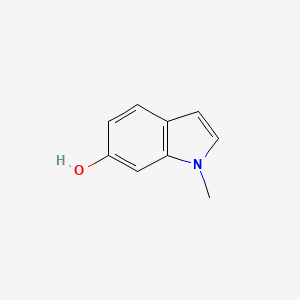

1-methyl-1H-indol-6-ol

Vue d'ensemble

Description

The compound 1-methyl-1H-indol-6-ol is a derivative of the indole structure, which is a prevalent framework in many biologically active molecules. The indole moiety is known for its presence in natural products and pharmaceuticals, and modifications on this core structure can lead to compounds with significant biological activities. For instance, the core structure of 1H-indol-6-ol has been identified to possess aldose reductase inhibitory potential, which could be of interest in the treatment of diabetic complications .

Synthesis Analysis

The synthesis of derivatives of 1H-indole, such as this compound, has been explored in various studies. A notable synthesis route for a related compound, 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, starts from 1H-indole and involves the removal of the chloroacetyl moiety from a chloroacetic acid ester intermediate using 4-(1-pyrrolidino)pyridine . Another study reports the synthesis of carbene complexes starting from 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2, leading to a cycloplatinated product that can further react with neutral ligands to form various compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and is often studied using X-ray crystallography. For example, the crystal and molecular structure of a cycloplatinated indole complex was determined, showing metallation to platinum via the C3 carbon of the indole nucleus, which is chelated to the metal via the pyridine nitrogen atom . In another study, the molecular structure of methyl 3-(1H-indole-3-carboxamido)propionate hemihydrate was analyzed, revealing that the indole systems in the molecules are close to planar and that the five- and six-membered rings are slightly inclined .

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. The cycloplatinated indole complex mentioned earlier can react with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene, leading to the displacement of DMSO and the formation of new compounds . Additionally, the phenylacetylene derivative can further react with ethanol to yield a carbene complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. For instance, the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate were investigated using density functional theory (DFT). The study provided insights into the ground state geometry, molecular properties, and electronic structure, including the effects of solvents on the optimized geometry and intermolecular hydrogen bonding . The UV-Vis spectrum and electronic properties such as frontier orbitals were also calculated to understand the compound's behavior in different environments .

Applications De Recherche Scientifique

Alzheimer's Disease Research

1-Methyl-1H-indol-6-ol derivatives have shown potential in Alzheimer's disease research. For instance, a study developed a novel compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, exhibiting high affinity at human 5-HT6R and selectivity over various target sites. This compound demonstrated preclinical efficacy and synergistic effects when combined with donepezil and memantine, suggesting its potential for treating cognitive disorders (Nirogi et al., 2017).

Hypertension Treatment

N-Phenyl indole derivatives, including compounds similar to this compound, have been investigated for their potential as angiotensin II receptor antagonists in treating hypertension. These compounds have demonstrated significant antihypertensive effects in animal models, comparable or superior to existing drugs like losartan and telmisartan (Zhu et al., 2016).

Metal Interaction Studies

Research has explored the interaction between metal ions like Zn(II), Cd(II), and Pt(II) and anti-inflammatory drugs, including indole derivatives similar to this compound. These studies provide insights into the antibacterial and growth inhibitory activity of these complexes, which could be higher than that of the parent ligands (Dendrinou-Samara et al., 1998).

Antioxidant and Cytotoxicity Properties

Compounds similar to this compound have been examined for their antioxidant and cytotoxic properties. In a study, various 6-methoxytetrahydro-β-carboline derivatives exhibited moderate antioxidant properties and displayed lower toxicity in non-tumorous cell lines compared to certain standard drugs (Goh et al., 2015).

Conformational Studies in Peptides

Research has been conducted on novel 3,4-fused tryptophan analogues, involving this compound derivatives, for use in peptide and peptoid conformation elucidation studies. These studies aid in understanding the conformational flexibility of peptides, which is crucial for their biological activity (Horwell et al., 1994).

Antitumor Activity

This compound derivatives have been investigated for their potential in treating rare and rapidly fatal diseases like diffuse malignant peritoneal mesothelioma (DMPM). Some compounds have shown the ability to reduce cell proliferation and induce apoptotic responses in cancer cell models, which could be significant for future cancer treatments (Carbone et al., 2013).

Mécanisme D'action

Target of Action

1-Methyl-1H-indol-6-ol is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .

Mode of Action

Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting an impact on viral replication pathways.

Result of Action

Given the broad biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular levels.

Action Environment

One study suggests that the vibrational characteristics of a related compound, 6-isocyano-1-methyl-indole, can be influenced by the solvent’s polarizability , which could potentially apply to this compound as well.

Propriétés

IUPAC Name |

1-methylindol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVRUXKQGYTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

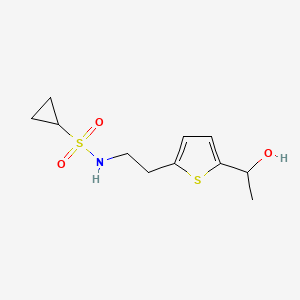

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)

![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)